An In-depth Technical Guide to the Medicinal Chemistry and Structure-Activity Relationship of Oxybutynin
An In-depth Technical Guide to the Medicinal Chemistry and Structure-Activity Relationship of Oxybutynin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxybutynin is a cornerstone anticholinergic agent widely prescribed for the management of overactive bladder (OAB), a condition characterized by urinary urgency, frequency, and urge incontinence. Its therapeutic efficacy stems from its action as a competitive antagonist at muscarinic acetylcholine (B1216132) receptors (mAChRs) within the bladder. This technical guide provides a comprehensive overview of the medicinal chemistry of oxybutynin, detailing its synthesis, metabolism, and pharmacological actions. A central focus is placed on its structure-activity relationship (SAR), exploring how its chemical features dictate its biological activity. This document consolidates quantitative binding data, outlines key experimental methodologies, and provides visual diagrams of critical pathways to serve as a resource for professionals in pharmacology and drug development.
Medicinal Chemistry of Oxybutynin
Chemical Structure and Properties
Oxybutynin, chemically named 4-(Diethylamino)-2-butynyl 2-cyclohexyl-2-hydroxy-2-phenylethanoate, is a tertiary amine and is used clinically as a racemic mixture of its (R)- and (S)-enantiomers. The hydrochloride salt is a white crystalline solid that is readily soluble in water. As a lipophilic molecule, it possesses the ability to cross the blood-brain barrier, a characteristic that contributes to some of its central nervous system side effects.
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IUPAC Name: 4-(Diethylamino)-2-butynyl 2-cyclohexyl-2-hydroxy-2-phenylethanoate
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Molecular Formula: C₂₂H₃₁NO₃
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Molecular Weight: 357.5 g/mol (base), 393.95 g/mol (hydrochloride salt)
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CAS Number: 5633-20-5 (racemate), 1508-65-2 (hydrochloride)
Synthesis
The synthesis of racemic oxybutynin is typically achieved through a convergent approach. The core of this process involves the esterification or transesterification reaction that couples two key intermediates: an α-hydroxy acid component and an amino alcohol component.
The key reactions involved are:
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Grignard Reaction: To create the α-substituted phenylacetic acid moiety (e.g., 2-cyclohexyl-2-hydroxy-2-phenylacetic acid).
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Mannich Reaction: To synthesize the 4-(diethylamino)-2-butyn-1-ol (B19776) portion.
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Esterification/Transesterification: The final step involves coupling the two fragments. A common method is the reaction of methyl 2-cyclohexyl-2-hydroxy-2-phenylacetate with 4-(diethylamino)but-2-ynyl acetate (B1210297) in the presence of a base like sodium methoxide.
Metabolism
Upon oral administration, oxybutynin undergoes extensive first-pass metabolism, primarily in the liver and gut wall. The major metabolic pathway is N-deethylation, mediated by the cytochrome P450 enzyme system, specifically CYP3A4. This process yields the principal active metabolite, N-desethyloxybutynin (DEO) . DEO is pharmacologically active and contributes significantly to both the therapeutic effects and the anticholinergic side effects of the parent drug, particularly dry mouth. The plasma concentrations of DEO can be substantially higher than those of oxybutynin after oral dosing. This metabolic profile has driven the development of alternative formulations, such as transdermal patches, which bypass first-pass metabolism and result in a lower DEO-to-oxybutynin ratio, thereby improving tolerability.
Pharmacology and Mechanism of Action
Muscarinic Receptor Antagonism
Oxybutynin's primary mechanism of action is the competitive antagonism of acetylcholine at postganglionic muscarinic receptors. In the context of OAB, it targets the muscarinic receptors on the detrusor smooth muscle of the bladder. By blocking the binding of acetylcholine, the neurotransmitter responsible for bladder contraction, oxybutynin leads to muscle relaxation, an increase in bladder capacity, and a reduction in the frequency and intensity of involuntary detrusor contractions.
Receptor Subtype Selectivity
While five muscarinic receptor subtypes (M₁-M₅) have been identified, the M₂ and M₃ subtypes are the most prevalent in the bladder detrusor muscle. M₃ receptors are primarily responsible for mediating bladder contraction. Oxybutynin exhibits a degree of selectivity, showing a higher affinity for M₁ and M₃ receptors compared to other subtypes. Notably, studies have shown that oxybutynin and its metabolite DEO have a 2 to 22 times higher affinity for the M₃ subtype than for the M₂ subtype. This selectivity for M₃ receptors is crucial for its therapeutic effect on the bladder.
Signaling Pathways
Muscarinic receptors are G-protein coupled receptors (GPCRs) that trigger distinct intracellular signaling cascades.
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M₃ Receptor Pathway (Gq-coupled): Acetylcholine binding to M₃ receptors activates the Gq protein, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of Ca²⁺ from intracellular stores, leading to smooth muscle contraction. Oxybutynin blocks this pathway, causing detrusor relaxation.
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M₂ Receptor Pathway (Gi-coupled): M₂ receptors are coupled to Gi proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP). Reduced cAMP levels can indirectly promote contraction by inhibiting the relaxant effects of the β-adrenergic system.
Structure-Activity Relationship (SAR)
Core SAR Principles
The general structure of oxybutynin contains several key features essential for its antimuscarinic activity:
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Ester Moiety: The ester group is a critical pharmacophore for potent activity.
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Hydroxyl Group: The α-hydroxyl group is important for binding, likely through hydrogen bonding interactions within the receptor pocket.
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Bulky Acyl Groups: The phenyl and cyclohexyl rings on the α-carbon provide the necessary bulk and hydrophobic interactions for high-affinity receptor binding. At least one of these must be a carbocyclic or heterocyclic ring system.
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Amino Group: The tertiary amine is crucial for activity. It is protonated at physiological pH, allowing for a key ionic interaction with a conserved aspartate residue in the binding site of muscarinic receptors.
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Spacer Chain: The distance between the ester and the tertiary amine, provided by the butynyl chain, is optimal for fitting into the receptor binding pocket.
Stereochemistry
Oxybutynin's anticholinergic activity is highly stereoselective. The activity resides almost exclusively in the (R)-enantiomer . Studies comparing the enantiomers have shown that (R)-oxybutynin and its metabolite (R)-DEO are significantly more potent at muscarinic receptors than their corresponding (S)-enantiomers. In contrast, the direct smooth muscle antispasmodic effects, which are much weaker than the antimuscarinic effects, appear to be non-stereoselective.
Key Structural Modifications and Analogues
Research into oxybutynin analogues has aimed to improve properties such as metabolic stability and duration of action. One study explored metabolically stable keto analogues by replacing the ester linkage. Several of these compounds, such as 1-cyclobutyl-7-(dimethylamino)-1-hydroxy-1-phenyl-5-heptyn-2-one, were found to be potent antimuscarinics with a significantly longer duration of action in preclinical models.
Quantitative SAR Data
The binding affinities of oxybutynin and its metabolite have been quantified at the five human muscarinic receptor subtypes. The data, presented as inhibition constants (Ki), underscore the compound's potency and selectivity profile.
Table 1: Muscarinic Receptor Binding Affinities (Ki) of Racemic Oxybutynin and its Metabolite (DEO)
| Compound | M₁ (Ki, nM) | M₂ (Ki, nM) | M₃ (Ki, nM) | M₄ (Ki, nM) | M₅ (Ki, nM) | Reference |
|---|---|---|---|---|---|---|
| Oxybutynin | 6 | 99 | 10 | 16 | 32 | |
| N-desethyloxybutynin (DEO) | 2 | 39 | 3 | 6 | 13 |
Data derived from studies on human recombinant muscarinic receptors.
Table 2: Comparative Binding Affinities (Ki, nM) of Enantiomers
| Compound | M₁ (Ki, nM) | M₂ (Ki, nM) | M₃ (Ki, nM) | M₄ (Ki, nM) | M₅ (Ki, nM) | Reference |
|---|---|---|---|---|---|---|
| (R)-Oxybutynin | 3.5 | 45.1 | 4.1 | 8.8 | 15.6 | |
| (S)-Oxybutynin | 30.2 | 473.2 | 42.1 | 101.2 | 168.1 | |
| (R)-DEO | 1.1 | 18.2 | 1.4 | 3.3 | 6.5 | |
| (S)-DEO | 14.1 | 240.3 | 16.2 | 45.4 | 81.3 |
Data from displacement of [³H]-NMS binding on human cloned muscarinic receptors.
These tables clearly illustrate that:
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The active metabolite DEO is more potent than the parent drug oxybutynin across all receptor subtypes.
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The (R)-enantiomers of both oxybutynin and DEO are substantially more potent than the (S)-enantiomers.
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Both oxybutynin and DEO show selectivity for M₁, M₃, and M₄ receptors over M₂ and M₅ receptors.
Key Experimental Protocols
Muscarinic Receptor Radioligand Binding Assay (Competition)
This protocol describes a standard in vitro method to determine the binding affinity (Ki) of a test compound (e.g., oxybutynin) for muscarinic receptors.
Objective: To determine the inhibition constant (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to a specific muscarinic receptor subtype.
Materials:
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Receptor Source: Cell membranes from Sf9 or CHO cells expressing a single human muscarinic receptor subtype (M₁-M₅), or tissue homogenates (e.g., bladder, cerebral cortex).
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Radioligand: [³H]N-methylscopolamine ([³H]NMS), a non-selective muscarinic antagonist.
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Test Compound: Oxybutynin (or analogue) at various concentrations.
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Non-specific Agent: Atropine (1 µM) or another high-concentration antagonist to determine non-specific binding.
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Assay Buffer: e.g., 20 mM Tris-HCl, 1 mM EDTA, pH 7.5.
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Equipment: Glass fiber filters, cell harvester/filtration apparatus, liquid scintillation counter.
Methodology:
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Membrane Preparation: Cells expressing the receptor are harvested, homogenized in a lysis buffer, and centrifuged to pellet the cell membranes. The pellet is washed and resuspended in the assay buffer to a specific protein concentration.
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Assay Setup: The assay is typically performed in a 96-well plate format.
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Total Binding: Receptor membranes, [³H]NMS (at a concentration near its Kd, e.g., 0.6 nM), and assay buffer are added to wells.
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Non-specific Binding: Receptor membranes, [³H]NMS, and a high concentration of an unlabeled antagonist (e.g., 1 µM atropine) are added.
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Competition Binding: Receptor membranes, [³H]NMS, and varying concentrations of the test compound (oxybutynin) are added.
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Incubation: The plate is incubated with shaking for a set period (e.g., 2 hours at 20°C) to allow the binding to reach equilibrium.
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Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand in the solution.
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Washing: The filters are washed rapidly with ice-cold buffer to remove any remaining unbound radioligand.
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Quantification: The filters are placed in scintillation vials with scintillation cocktail, and the radioactivity (in disintegrations per minute, DPM) is measured using a liquid scintillation counter.
Data Analysis:
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Specific Binding: Calculated by
